D-Glucitol tetrakis(bromoacetate)
Description
Contextualization of D-Glucitol Derivatives in Advanced Organic Chemistry
D-Glucitol, a sugar alcohol also known as sorbitol, is a readily available and biocompatible compound derived from the reduction of glucose. nih.govtaylorandfrancis.com Its linear, six-carbon backbone adorned with six hydroxyl groups offers a rich platform for chemical modification. In advanced organic chemistry, D-Glucitol derivatives are utilized as chiral synthons, building blocks that introduce stereochemical complexity into target molecules in a controlled manner. The selective modification of its hydroxyl groups allows for the synthesis of a wide range of intermediates applicable in fields such as medicinal chemistry, materials science, and polymer chemistry. The transformation of D-Glucitol into its derivatives unlocks a treasure trove of chemical entities with tailored properties and reactivities.
Academic Significance of Polyfunctionalized Carbohydrate Esters in Chemical Synthesis
The esterification of carbohydrates to yield polyfunctionalized esters represents a pivotal strategy in synthetic chemistry. These esters often exhibit enhanced solubility in organic solvents compared to their parent polyols, facilitating their use in a broader range of reaction conditions. google.com Furthermore, the ester functionalities can serve as protecting groups, allowing for selective reactions at other positions, or as reactive handles for further transformations. google.com The introduction of specific functionalities, such as haloacetates, onto the carbohydrate backbone creates highly valuable intermediates. These haloacetate groups are electrophilic and can readily participate in nucleophilic substitution reactions, making them ideal for cross-linking proteins or for constructing larger, more complex molecular architectures. mdpi.comontosight.ai The academic interest in these compounds lies in their ability to act as molecular scaffolds, enabling the precise spatial arrangement of functional groups.
Research Rationale for Investigating D-Glucitol Tetrakis(bromoacetate) as a Multifunctional Precursor
The investigation into D-Glucitol tetrakis(bromoacetate) is driven by its potential as a highly versatile multifunctional precursor. With four reactive bromoacetate (B1195939) groups appended to the D-Glucitol core, this molecule is primed for a variety of chemical transformations. chemnet.comnih.gov The rationale for its study is multifaceted. Firstly, the four bromoacetate moieties can act as alkylating agents, allowing for the simultaneous or sequential attachment of four different or identical molecular fragments. This capability is highly sought after in the synthesis of dendrimers, complex cross-linked polymers, and multivalent ligands for biological studies. Secondly, the defined stereochemistry of the D-Glucitol backbone provides a rigid and predictable three-dimensional scaffold. This is crucial for applications where the spatial orientation of the attached groups is critical, such as in the design of enzyme inhibitors or chiral catalysts. The systematic investigation of the reactivity and synthetic utility of D-Glucitol tetrakis(bromoacetate) is therefore essential for unlocking its full potential as a powerful tool in the synthetic chemist's arsenal.
Chemical and Physical Properties of D-Glucitol Tetrakis(bromoacetate)
| Property | Value |
| Molecular Formula | C14H18Br4O10 |
| Molecular Weight | 665.9 g/mol |
| CAS Number | 94248-58-5 |
| Appearance | Not available |
| Boiling Point | 583.4°C at 760 mmHg |
| Density | 2.062 g/cm³ |
| Flash Point | 306.6°C |
| Refractive Index | 1.582 |
| InChI Key | InChI=1S/C14H18Br4O10/c15-1-9(21)25-6-8(26-10(22)2-16)14(28-12(24)4-18)13(7(20)5-19)27-11(23)3-17/h7-8,13-14,19-20H,1-6H2/t7-,8+,13-,14-/m1/s1 |
Table 1: Physicochemical properties of D-Glucitol tetrakis(bromoacetate). Data sourced from chemnet.com.
Structure
2D Structure
Properties
CAS No. |
94248-58-5 |
|---|---|
Molecular Formula |
C14H18Br4O10 |
Molecular Weight |
665.9 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4-tris[(2-bromoacetyl)oxy]-5,6-dihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C14H18Br4O10/c15-1-9(21)25-6-8(26-10(22)2-16)14(28-12(24)4-18)13(7(20)5-19)27-11(23)3-17/h7-8,13-14,19-20H,1-6H2/t7-,8+,13-,14-/m1/s1 |
InChI Key |
HZOMKZKBWQCUDU-QYOFDKIESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Glucitol Tetrakis Bromoacetate
Strategies for Complete Esterification of Polyols with Bromoacetic Acid Derivatives
Achieving exhaustive esterification of a polyol such as D-glucitol with bromoacetic acid derivatives can be accomplished through several classical and modern synthetic routes. The primary challenge lies in driving the reaction to completion to ensure all target hydroxyl groups are functionalized.
Direct Esterification Approaches with Acid Catalysis
Direct esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of synthesizing D-Glucitol tetrakis(bromoacetate), this would involve reacting D-glucitol with an excess of bromoacetic acid.
Commonly used acid catalysts for this type of transformation include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and acidic ion-exchange resins. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the removal of water is essential. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus, or by the use of a dehydrating agent.
The general reaction can be summarized as follows:
Reactants : D-Glucitol and a stoichiometric excess of bromoacetic acid.
Catalyst : A strong protic acid such as sulfuric acid or p-toluenesulfonic acid.
Conditions : Elevated temperatures are usually required to facilitate the reaction, often in a solvent that allows for the azeotropic removal of water, such as toluene or benzene.
For the synthesis of polyol esters, the high temperatures and strongly acidic conditions can sometimes lead to side reactions, including dehydration of the polyol backbone.
| Parameter | Description |
| Reactants | D-Glucitol, Bromoacetic Acid |
| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid |
| Solvent | Toluene, Benzene (for azeotropic water removal) |
| Conditions | Reflux temperature |
Carbodiimide-Mediated Coupling Methodologies
Carbodiimide-mediated esterification is a milder alternative to direct acid catalysis and is particularly useful for substrates that are sensitive to harsh acidic conditions. Dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed as coupling agents. These reagents activate the carboxylic acid, allowing for nucleophilic attack by the alcohol.
The Steglich esterification, a well-known variation, utilizes a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in conjunction with DCC. DMAP acts as an acyl transfer catalyst, significantly accelerating the reaction rate and improving yields, especially with sterically hindered alcohols.
The key components of this methodology are:
Reactants : D-Glucitol and bromoacetic acid.
Coupling Agent : DCC or EDC.
Catalyst : DMAP (typically 5-10 mol%).
Solvent : Anhydrous polar afortic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF).
Temperature : The reaction is often carried out at room temperature, although initial mixing is sometimes done at 0 °C to control the exothermic reaction.
A significant advantage of this method is its mild reaction conditions, which helps to prevent degradation of the carbohydrate scaffold. A drawback is the formation of a dicyclohexylurea (DCU) byproduct when using DCC, which can sometimes be challenging to remove completely from the desired product.
| Reagent/Condition | Role/Description |
| D-Glucitol | Polyol substrate |
| Bromoacetic Acid | Acylating agent |
| DCC or EDC | Carboxylic acid activator |
| DMAP | Acyl transfer catalyst |
| Solvent | Anhydrous DCM, DMF, or THF |
| Temperature | 0 °C to room temperature |
Acyl Halide and Anhydride (B1165640) Reaction Systems
The use of more reactive derivatives of bromoacetic acid, such as bromoacetyl bromide or bromoacetic anhydride, provides a highly efficient route to esterification. These reagents are much more electrophilic than the parent carboxylic acid and react readily with alcohols, often in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.
Pyridine is a commonly used solvent and base for these reactions. It serves to catalyze the reaction and to scavenge the HBr or bromoacetic acid that is formed. The reaction is typically exothermic and may require cooling to control the rate.
A typical procedure would involve:
Reactants : D-Glucitol and a stoichiometric excess of bromoacetyl bromide or bromoacetic anhydride.
Base/Solvent : Anhydrous pyridine or a mixture of a non-nucleophilic base like triethylamine (TEA) in an inert solvent like DCM.
Conditions : The reaction is often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.
This method is generally high-yielding and proceeds under relatively mild conditions. The use of excess acylating agent helps to drive the reaction towards complete esterification.
| Reagent | Function |
| D-Glucitol | Starting polyol |
| Bromoacetyl Bromide or Bromoacetic Anhydride | Highly reactive acylating agent |
| Pyridine or Triethylamine | Base and/or catalyst |
| Inert Solvent (e.g., DCM) | Optional reaction medium |
Considerations for Regioselectivity in Polyol Esterification
To synthesize D-Glucitol tetrakis(bromoacetate) specifically, an understanding of the factors that govern which of the six hydroxyl groups react is paramount. Regioselectivity in the esterification of polyols is influenced by the inherent reactivity of the different hydroxyl groups and can be controlled to some extent by the choice of reagents and reaction conditions.
Principles of Hydroxyl Group Differential Reactivity in D-Glucitol
The D-glucitol molecule possesses two primary hydroxyl groups at the C1 and C6 positions and four secondary hydroxyl groups at the C2, C3, C4, and C5 positions. In general, primary hydroxyl groups are sterically less hindered and therefore more nucleophilic and reactive towards acylation than secondary hydroxyl groups.
This inherent difference in reactivity can be exploited to achieve selective esterification. Under kinetically controlled conditions, and with a limited amount of the acylating agent, the primary hydroxyl groups at C1 and C6 would be expected to react preferentially.
| Hydroxyl Group Position | Type | Relative Reactivity |
| C1 and C6 | Primary | Higher |
| C2, C3, C4, C5 | Secondary | Lower |
Selective Functionalization Approaches for Analogous Carbohydrate Scaffolds
The principles of regioselective acylation are well-established in carbohydrate chemistry. Several strategies have been developed to target specific hydroxyl groups on sugar and polyol scaffolds.
One common approach is to use bulky acylating agents. The steric hindrance of a bulky reagent will further amplify the inherent reactivity difference between the less hindered primary hydroxyls and the more hindered secondary ones. While bromoacetyl groups are not exceptionally bulky, the use of a bulky catalyst or specific reaction conditions can enhance selectivity.
Another strategy involves the use of protecting groups to temporarily block the more reactive hydroxyls, allowing for the functionalization of the less reactive ones. For instance, the primary hydroxyls could be selectively protected, followed by the esterification of the secondary hydroxyls, and subsequent deprotection.
Enzymatic catalysis offers a high degree of regioselectivity. Lipases, for example, are known to selectively acylate primary hydroxyl groups in polyols. While this is a powerful tool for selective monofunctionalization, achieving a specific tetrakis-substituted product would require a more complex chemoenzymatic strategy.
Ultimately, achieving a high yield of D-Glucitol tetrakis(bromoacetate) would likely involve a carefully controlled reaction where the stoichiometry of the bromoacetylating agent is limited to approximately four equivalents, and the reaction conditions are optimized to favor the esterification of the more reactive hydroxyls, while leaving two of the less reactive secondary hydroxyls unreacted.
Optimization of Reaction Parameters for Preparative Scale Synthesis
The successful synthesis of D-Glucitol tetrakis(bromoacetate) on a preparative scale hinges on the precise control of several key reaction parameters. These include the choice of the solvent system, the regulation of temperature and pressure, and the selection of an appropriate catalyst. Each of these factors can significantly influence the reaction rate, yield, and the regioselectivity of the bromoacetylation.
The choice of solvent is critical in the synthesis of carbohydrate esters as it can influence the solubility of the reactants, the reaction kinetics, and the stereochemical outcome of the reaction. For the bromoacetylation of D-Glucitol, a range of aprotic solvents are typically considered. The polarity of the solvent can affect the reactivity of both the D-Glucitol and the bromoacetylating agent.
In the context of carbohydrate acylation, solvents such as dichloromethane and tetrahydrofuran are often employed. smolecule.com The selection of a suitable solvent system is crucial for achieving a homogeneous reaction mixture, which is essential for consistent and reproducible results on a larger scale. The effect of the solvent on the selectivity of acylation reactions in carbohydrates is a well-documented phenomenon. For instance, a correlation between the Kamlet-Taft solvent parameter π* and the stereoselectivity of glycosylation reactions has been observed, highlighting the profound impact of the solvent environment.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Key Considerations for Bromoacetylation |
| Dichloromethane (DCM) | 9.08 | 39.6 | Good solubility for many organic reagents, volatile and easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Can form complexes with reagents, potentially influencing reactivity. |
| Acetonitrile | 37.5 | 81.3 | Higher polarity may affect regioselectivity. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, can be difficult to remove. |
This table presents a selection of solvents that could be evaluated for the synthesis of D-Glucitol tetrakis(bromoacetate) based on their physicochemical properties and general use in carbohydrate chemistry.
Temperature is a crucial parameter in controlling the rate of the esterification reaction. Generally, higher temperatures lead to faster reaction rates. However, for carbohydrate derivatives, elevated temperatures can also lead to undesirable side reactions, such as decomposition or the formation of anhydro derivatives. Therefore, the reaction temperature must be carefully controlled to ensure the desired bromoacetylation occurs efficiently without degrading the carbohydrate backbone.
The synthesis of polyol esters is often carried out at temperatures ranging from ambient to moderately elevated, depending on the reactivity of the acylating agent and the catalyst used. For instance, the synthesis of D-Glucitol pentakis(bromoacetate) is typically initiated at a lower temperature (0°C) and then allowed to warm to room temperature. smolecule.com This strategy helps to control the initial exothermic reaction and can influence the regioselectivity of the esterification.
Pressure control is particularly relevant when dealing with volatile reactants or byproducts. While many laboratory-scale esterifications are conducted at atmospheric pressure, industrial-scale processes may utilize reduced pressure to remove volatile byproducts, such as water or acids, thereby driving the reaction equilibrium towards the product side. However, for bromoacetylation using reagents like bromoacetyl bromide, the reaction is typically conducted under an inert atmosphere to prevent side reactions with atmospheric moisture.
| Parameter | Effect on Reaction | Typical Range for Polyol Esterification |
| Temperature | Influences reaction rate and selectivity. Higher temperatures can lead to side reactions. | 0°C to 150°C |
| Pressure | Can be used to remove volatile byproducts and shift equilibrium. | Atmospheric or reduced pressure |
This table summarizes the general effects and typical ranges of temperature and pressure in polyol esterification processes.
The esterification of carbohydrates often requires a catalyst to proceed at a reasonable rate. For the bromoacetylation of D-Glucitol, basic catalysts are commonly employed to deprotonate the hydroxyl groups, making them more nucleophilic and facilitating their attack on the electrophilic bromoacetylating agent.
Commonly used catalysts for this type of reaction include pyridine and 4-dimethylaminopyridine (DMAP). smolecule.com The choice of catalyst can significantly impact the reaction's efficiency and selectivity. The catalyst's role is to activate the hydroxyl groups of the carbohydrate, and its effectiveness can be influenced by factors such as its basicity and steric hindrance. Recent advances in catalysis have also explored the use of organocatalysts to achieve site-selective functionalization of carbohydrates.
| Catalyst | Type | Key Features |
| Pyridine | Basic | Acts as both a catalyst and a solvent in some cases. |
| 4-Dimethylaminopyridine (DMAP) | Basic | Highly efficient nucleophilic catalyst, often used in smaller quantities alongside a stoichiometric base. |
| Organocatalysts | Various | Can offer high regioselectivity in carbohydrate functionalization. |
This table outlines common catalysts used in carbohydrate esterification and their key features.
Isolation and Purification Techniques for Bromoacetylated Carbohydrate Esters
The reaction mixture resulting from the bromoacetylation of D-Glucitol will typically contain a mixture of the desired D-Glucitol tetrakis(bromoacetate), unreacted starting materials, the bromoacetylating agent, the catalyst, and other bromoacetylated D-Glucitol derivatives with varying degrees of substitution (mono-, di-, tri-, penta-, and hexa-esters). Therefore, efficient isolation and purification techniques are essential to obtain the target compound in high purity.
Chromatography is a powerful technique for the separation of complex mixtures of carbohydrate derivatives. Due to the presence of multiple hydroxyl groups, carbohydrate esters can be challenging to separate based on small differences in their degree of substitution.
Flash Chromatography: This is a commonly used technique for the preparative scale purification of organic compounds. For the separation of bromoacetylated D-Glucitol esters, a silica gel stationary phase is typically used with a gradient of organic solvents, such as a mixture of hexane and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to elute the different bromoacetylated species in order of increasing polarity.
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical and preparative scale purification of carbohydrate esters. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is a common method for separating these types of compounds. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The addition of a small amount of acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), to the mobile phase can improve peak shape and resolution. sielc.com
| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Adsorption |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | Partitioning |
This table compares common chromatographic techniques used for the purification of bromoacetylated carbohydrate esters.
Crystallization is a powerful purification technique that can yield highly pure crystalline products. The success of crystallization depends on the compound's ability to form a well-ordered crystal lattice and the selection of an appropriate solvent system. For bromoacetylated carbohydrate esters, finding a suitable solvent or solvent mixture from which the desired product selectively crystallizes while impurities remain in solution is key.
The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to achieve saturation, followed by slow cooling to induce crystallization. The choice of solvent is critical; an ideal solvent will have high solubility for the compound at high temperatures and low solubility at low temperatures.
Precipitation is another method for isolating the product from the reaction mixture. This can be achieved by adding a non-solvent to a solution of the crude product, which reduces the solubility of the desired compound and causes it to precipitate out of the solution. The precipitate can then be collected by filtration.
Solvent Extraction and Work-up Procedures for Reaction Mixtures
The isolation and purification of D-Glucitol tetrakis(bromoacetate) from a crude reaction mixture is a critical step in its synthesis, aimed at removing unreacted starting materials, reagents, and byproducts. While specific procedures are sparsely detailed in publicly accessible literature for this exact tetra-substituted derivative, a general methodology can be constructed based on standard organic chemistry work-up techniques for similar esterification reactions. The synthesis of D-Glucitol tetrakis(bromoacetate) would likely involve the reaction of D-glucitol with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetic anhydride, often in the presence of a base like pyridine to neutralize the generated acid.
The work-up procedure typically commences after the reaction is deemed complete. The primary goal is to separate the desired product from the reaction solvent (e.g., pyridine, which is often used in excess), any remaining bromoacetylating agent, and bromoacetic acid byproducts.
A generalized solvent extraction and work-up procedure would involve the following steps:
Neutralization and Quenching: The reaction mixture is first cooled to room temperature. If a basic solvent like pyridine is used, it is often advantageous to neutralize it. This is typically achieved by pouring the reaction mixture into a larger volume of a suitable acidic aqueous solution, such as dilute hydrochloric acid or a saturated aqueous solution of ammonium chloride. This step protonates the basic components, rendering them more soluble in the aqueous phase.
Solvent Extraction: The product is then extracted from the aqueous mixture using an appropriate organic solvent. The choice of solvent is crucial and is based on the solubility of the product and its immiscibility with water. Dichloromethane or chloroform are commonly used solvents for this purpose due to their ability to dissolve polar organic molecules. The extraction is usually performed in a separatory funnel, where the organic and aqueous layers are mixed thoroughly and then allowed to separate. This process is typically repeated multiple times with fresh portions of the organic solvent to ensure maximum recovery of the product.
Washing of the Organic Phase: The combined organic extracts are then subjected to a series of washing steps to remove residual impurities. These washes are performed sequentially in a separatory funnel:
Dilute Acid Wash: A wash with dilute hydrochloric acid may be repeated to ensure complete removal of any remaining pyridine or other basic impurities.
Saturated Sodium Bicarbonate Wash: This is an essential step to neutralize any remaining acidic byproducts, such as bromoacetic acid. The bicarbonate solution reacts with the acid to form carbon dioxide gas, water, and a salt, which are partitioned into the aqueous layer. Care must be taken to vent the separatory funnel frequently to release the pressure generated by the evolution of CO2.
Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is performed. This step helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.
Drying and Solvent Removal: After the final wash, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate. The drying agent is then removed by filtration. The solvent is subsequently removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude D-Glucitol tetrakis(bromoacetate).
The following table summarizes the typical solvents and reagents used in the work-up procedure:
| Step | Reagent/Solvent | Purpose |
| Neutralization | Dilute Hydrochloric Acid / Saturated Ammonium Chloride | To neutralize the basic catalyst (e.g., pyridine) and quench the reaction. |
| Extraction | Dichloromethane / Chloroform | To dissolve and isolate the product from the aqueous phase. |
| Washing | Dilute Hydrochloric Acid | To remove residual basic impurities. |
| Washing | Saturated Sodium Bicarbonate | To neutralize and remove acidic byproducts. |
| Washing | Saturated Sodium Chloride (Brine) | To remove dissolved water from the organic phase. |
| Drying | Anhydrous Magnesium Sulfate / Sodium Sulfate | To remove residual water from the organic solvent. |
Detailed Research Findings
Furthermore, the purification of partially acetylated derivatives of other polyols often requires chromatographic techniques to separate the various isomers formed during the reaction. nih.govnih.gov It is highly probable that the crude product obtained after the initial solvent extraction of D-Glucitol tetrakis(bromoacetate) would be a mixture of isomers (with bromoacetate (B1195939) groups at different positions on the glucitol backbone) as well as other degrees of substitution (e.g., tris- and pentakis-bromoacetylated glucitol). Therefore, a final purification step, such as column chromatography on silica gel, would likely be necessary to isolate the desired D-Glucitol tetrakis(bromoacetate) isomer. The choice of eluent for chromatography would depend on the polarity of the isomers, but a gradient of ethyl acetate in hexanes is a common starting point for the separation of such compounds.
The following table outlines a hypothetical purification scheme for isolating D-Glucitol tetrakis(bromoacetate) from a crude reaction product:
| Purification Stage | Technique | Typical Solvents/Mobile Phase | Objective |
| Initial Work-up | Solvent Extraction | Dichloromethane, Water, Dilute HCl, Saturated NaHCO₃, Brine | Removal of catalyst, unreacted reagents, and water-soluble byproducts. |
| Final Purification | Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes |
| Analysis | HPLC | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) | To assess the purity of the final product. sielc.com |
This systematic approach, combining liquid-liquid extraction with chromatographic separation, is a robust methodology for obtaining pure D-Glucitol tetrakis(bromoacetate) from a complex reaction mixture.
Reaction Chemistry and Derivatization Pathways of D Glucitol Tetrakis Bromoacetate
Nucleophilic Substitution Reactions at the Bromoacetate (B1195939) Moieties
The bromoacetate moieties in D-Glucitol tetrakis(bromoacetate) are excellent substrates for bimolecular nucleophilic substitution (S_N2) reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the displacement of the bromide leaving group in a single, concerted step. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and steric hindrance around the reaction center. wikipedia.orgmasterorganicchemistry.com Given that the bromoacetate groups are attached to a primary carbon, they are sterically accessible and thus favor the S_N2 mechanism. wikipedia.orgmasterorganicchemistry.com
Carbon-based nucleophiles, such as cyanides and enolates (e.g., from malonic esters), can be employed to form new carbon-carbon bonds at the acetate (B1210297) positions. For instance, reaction with sodium cyanide would introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. While direct experimental data on D-Glucitol tetrakis(bromoacetate) is not prevalent in the reviewed literature, the reaction of bromoacetates with cyanide is a known transformation. In some instances, these substitutions can follow radical pathways, but S_N2-type nucleophilic substitution with cyanide has been shown to produce carbocyanation products. nih.gov
Similarly, the reaction with soft carbon nucleophiles like diethyl malonate in the presence of a base would lead to the formation of a C-C bond, extending the carbon chain and providing a handle for further functionalization.
Table 1: Examples of S_N2 Reactions with Carbon-Based Nucleophiles on Bromoacetate Analogs This table is illustrative of expected reactions based on the known reactivity of the bromoacetate functional group.
| Nucleophile | Reagents/Conditions | Expected Product Functional Group |
| Cyanide | NaCN, DMSO | -CH₂-CN |
| Malonate ester | NaH, Diethyl malonate, THF | -CH₂(COOEt)₂ |
Primary and secondary amines are effective nucleophiles for the N-alkylation of bromoacetates, leading to the formation of glycine (B1666218) derivatives. The reaction of D-Glucitol tetrakis(bromoacetate) with an excess of a primary amine (R-NH₂) would be expected to yield a tetra-substituted amine product. The reaction rate is typically fast. It is important to use a base, such as sodium bicarbonate, to neutralize the hydrobromic acid generated during the reaction. In the context of more complex nitrogen nucleophiles, the acylation of aza-crown ethers has been demonstrated, indicating the propensity of nitrogen-containing macrocycles to react with acyl halides, a related functional group. scienceopen.com The reaction of amines with halomaleimides, another class of halo-functionalized compounds, is also well-documented. researchgate.net
Table 2: Representative S_N2 Reactions with Nitrogen-Based Nucleophiles This table is illustrative of expected reactions based on the known reactivity of the bromoacetate functional group.
| Nucleophile | Reagents/Conditions | Expected Product Functional Group |
| Primary Amine (RNH₂) | RNH₂, NaHCO₃, Acetonitrile | -CH₂-NHR |
| Secondary Amine (R₂NH) | R₂NH, K₂CO₃, DMF | -CH₂-NR₂ |
| Azide | NaN₃, Acetone/Water | -CH₂-N₃ |
Oxygen-based nucleophiles, such as alkoxides and carboxylates, can displace the bromide in the bromoacetate moieties. The reaction with an alcohol under basic conditions (to form the more nucleophilic alkoxide) would result in the formation of an ether linkage. A notable application of this type of reaction is the Williamson ether synthesis, which is used in the preparation of crown ethers from diols and dihalides. jetir.org D-Glucitol, with its multiple hydroxyl groups, is a precursor for such macrocyclic structures, suggesting that a partially hydrolyzed D-Glucitol tetrakis(bromoacetate) could undergo intramolecular cyclization with an adjacent hydroxyl group.
Reaction with a carboxylate salt (R-COO⁻) would lead to the formation of an anhydride-like linkage. Conversely, the ester linkages of the bromoacetate groups themselves can be cleaved by strong oxygen nucleophiles like hydroxide (B78521) ions during saponification. nih.gov
Thiols are excellent nucleophiles and react readily with bromoacetates to form thioether bonds. This reaction is highly efficient and chemoselective, often proceeding under mild conditions. For example, the reaction of bromoacetyl groups with thiols such as 2-mercaptoethanol (B42355) or cysteine-containing peptides occurs readily, with the reaction rate being pH-dependent. nih.gov The bromoacetyl function reacts at higher pH values (e.g., pH 9.0) with high chemoselectivity, not reacting with other nucleophilic groups like amines or imidazoles that might be present in a peptide. nih.gov This specific reactivity makes bromoacetates valuable reagents in bioconjugation chemistry. The reaction with dithiols can also lead to the formation of macrocyclic structures.
Table 3: S_N2 Reactions with Sulfur-Based Nucleophiles This table is illustrative of expected reactions based on the known reactivity of the bromoacetate functional group.
| Nucleophile | Reagents/Conditions | Expected Product Functional Group | Reference |
| Thiol (RSH) | RSH, pH 9.0 buffer | -CH₂-SR | nih.gov |
| Dithiol | HS-(CH₂)n-SH, Base | Macrocyclic thioether |
The presence of multiple reactive sites on the D-Glucitol backbone allows for the possibility of intramolecular cyclization reactions. If one of the bromoacetate groups is hydrolyzed to a carboxylate, it could potentially displace an adjacent bromoacetate group to form a lactone. More complex cyclizations can be envisaged, such as the formation of crown ether-like structures. The synthesis of crown ethers often involves the reaction of a diol with a dihalide under basic conditions. jetir.orgresearchgate.net By analogy, if two of the bromoacetate groups on D-Glucitol tetrakis(bromoacetate) were hydrolyzed to alcohols, an intramolecular Williamson ether synthesis could be induced by treatment with a base to yield a macrocyclic polyether.
Furthermore, radical cyclization pathways are also a possibility, as discussed in the following section.
Radical Reactions Involving Bromoacetate Functionalities
The carbon-bromine bond in the bromoacetate moieties can undergo homolytic cleavage upon initiation by radical initiators (like AIBN) or photochemically to generate a carbon-centered radical. nih.govmdpi.com This radical can then participate in a variety of transformations, most notably cyclization reactions if an unsaturated group is present within the molecule.
A significant class of such reactions is Atom Transfer Radical Cyclization (ATRC). nih.govnih.govmdpi.combrandeis.eduaminer.org In ATRC, a radical is generated from an alkyl halide, which then adds to an unsaturated bond within the same molecule. This is followed by the transfer of a halogen atom from a catalyst to the newly formed radical, regenerating the catalyst and yielding the cyclized product. While D-Glucitol tetrakis(bromoacetate) itself is saturated, it could be derivatized with unsaturated moieties to enable such cyclizations. For example, if one of the remaining hydroxyl groups of the glucitol backbone were esterified with an unsaturated acid (e.g., acrylic acid), the resulting molecule would be a prime candidate for ATRC. The reaction would be initiated by a transition metal catalyst or photochemically, leading to the formation of complex cyclic or polycyclic structures. nih.govnih.govmdpi.com
Radical translocation reactions are another possibility, where a radical generated at one position in the molecule can abstract a hydrogen atom from another position, leading to the formation of a new radical that can then undergo cyclization. rsc.org For example, a radical generated on the bromoacetyl methylene (B1212753) group could potentially abstract a hydrogen from the glucitol backbone, initiating a cascade of reactions.
Atom Transfer Radical Polymerization (ATRP) Initiation Principles
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. wikipedia.org The bromoacetate groups on D-Glucitol tetrakis(bromoacetate) can serve as efficient initiators for ATRP.
The fundamental principle of ATRP involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst. wikipedia.orgcmu.edu In the case of D-Glucitol tetrakis(bromoacetate), the process is initiated by the abstraction of the bromine atom from one of the bromoacetate groups by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br complexed with a ligand). This generates a carbon-centered radical on the acetyl group and the transition metal complex in its higher oxidation state (e.g., Cu(II)Br2).
This radical then adds to a monomer, initiating the polymerization process. The growing polymer chain can be reversibly deactivated by the higher oxidation state metal complex, reforming a dormant species with a halogen end-group. This reversible activation/deactivation cycle allows for controlled chain growth and minimizes termination reactions. cmu.edu
The efficiency of initiation is a critical factor in ATRP, as it determines the number of growing polymer chains and, consequently, the final molecular weight of the polymer. The use of a multi-functional initiator like D-Glucitol tetrakis(bromoacetate) allows for the synthesis of star-shaped or branched polymers, where polymer chains grow from each of the initiating sites on the D-glucitol core. The choice of ligand for the metal catalyst is also crucial as it influences the solubility of the catalyst and the redox potential of the metal, thereby affecting the polymerization kinetics and control. wikipedia.org
Several variations of ATRP have been developed to overcome limitations of the standard method, such as Activators Generated by Electron Transfer (AGET) ATRP and Initiators for Continuous Activator Regeneration (ICAR) ATRP, which allow for the use of lower concentrations of the catalyst. magtech.com.cn
Other Radical-Mediated Transformations
Beyond ATRP, the bromoacetate moieties of D-Glucitol tetrakis(bromoacetate) can participate in other radical-mediated transformations. These reactions leverage the relatively weak carbon-bromine bond, which can be homolytically cleaved to generate radicals under various conditions.
For instance, bromoacetate derivatives can undergo atom transfer radical addition (ATRA) reactions. nih.gov In ATRA, a radical is generated from the bromoacetate and adds across a double or triple bond. This is followed by the transfer of a halogen atom from another molecule of the bromoacetate to the resulting radical, propagating a chain reaction. This method can be used to introduce the glucitol-acetate framework onto other molecules.
Visible-light-mediated radical reactions have also emerged as a powerful tool in organic synthesis. rsc.orgnih.gov In these processes, a photocatalyst absorbs light and initiates a single-electron transfer process, which can lead to the formation of radicals from bromo-compounds. This approach offers mild reaction conditions and avoids the use of stoichiometric metallic reagents. For example, visible-light-mediated radical addition of alkynoates has been used to generate 3-bromocoumarins. rsc.org
Hydrolysis and Transesterification Reactions of Bromoacetate Groups
The ester linkages in D-Glucitol tetrakis(bromoacetate) are susceptible to cleavage through hydrolysis and transesterification reactions. These transformations can be achieved through chemical or biocatalytic methods.
Chemical Hydrolysis Kinetics and Mechanisms
The hydrolysis of ester groups, including bromoacetates, can be catalyzed by either acid or base. researchgate.netacs.org Under alkaline conditions, the hydrolysis of esters typically follows second-order kinetics, being first-order in both the ester and the hydroxide ion. chemrxiv.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alcohol (in this case, the D-glucitol backbone) and forming a carboxylate salt.
The rate of hydrolysis is influenced by factors such as pH, temperature, and the structure of the ester. researchgate.netnih.gov The presence of the electron-withdrawing bromine atom on the acetyl group can influence the reactivity of the ester carbonyl.
It's important to note that the bromo-substituent itself can also undergo hydrolysis, although this typically requires more forcing conditions. Studies on the hydrolysis of ethyl-2-bromoisobutyrate have shown that both the bromo-alkyl bond and the ester group can be hydrolyzed, and the reaction rates are highly dependent on the concentration of the alkaline compound. researchgate.net
Biocatalytic Transesterification and De-esterification (e.g., Lipase-mediated)
Lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of triglycerides and can also be employed for esterification and transesterification reactions. nih.govnih.gov These biocatalysts offer several advantages, including mild reaction conditions, high selectivity, and environmental friendliness.
Lipase-mediated transesterification of D-Glucitol tetrakis(bromoacetate) would involve reacting the compound with an alcohol in the presence of a lipase (B570770). The enzyme would catalyze the exchange of the D-glucitol backbone with the new alcohol. The kinetics of lipase-catalyzed transesterification often follow a Ping-Pong Bi-Bi mechanism. nih.gov In this mechanism, the lipase first reacts with the ester to form an acyl-enzyme intermediate, releasing the D-glucitol. The acyl-enzyme intermediate then reacts with the new alcohol to form the new ester and regenerate the free enzyme.
Lipases can also be used for de-esterification, which is essentially hydrolysis catalyzed by the enzyme. This would lead to the removal of the bromoacetate groups, regenerating the hydroxyl groups on the D-glucitol backbone. The selectivity of lipases can sometimes be exploited to achieve partial de-esterification, leading to products with a specific number of remaining bromoacetate groups. However, attempts to esterify hexoses and their derivatives like mannitol (B672) with fatty acids using lipase in certain reverse micellar media have shown no conversion. nih.govscispace.com
The choice of lipase is crucial, as different lipases exhibit varying substrate specificities and activities. Immobilized lipases, such as Candida antarctica lipase B (CAL-B), are often used to facilitate catalyst recovery and reuse. researchgate.net
Further Functionalization of the D-Glucitol Backbone
The D-glucitol backbone of D-Glucitol tetrakis(bromoacetate) possesses remaining hydroxyl groups that can be selectively modified, provided the bromoacetate groups remain intact under the reaction conditions.
Chemoselective Modifications
Chemoselective modification involves the reaction of one functional group in the presence of others. In the case of D-Glucitol tetrakis(bromoacetate), the two free hydroxyl groups offer sites for further derivatization.
These hydroxyl groups can undergo typical alcohol reactions, such as esterification or etherification. libretexts.org For instance, they could be reacted with an acid chloride or anhydride (B1165640) in the presence of a base to introduce different ester groups. To achieve selective modification of these hydroxyls without affecting the bromoacetate esters, careful selection of reaction conditions is necessary. For example, using milder reaction conditions or sterically hindered reagents might favor reaction at the less hindered primary hydroxyl groups of the D-glucitol backbone.
Recent advances in catalysis have provided methods for the site-selective modification of carbohydrates, often employing transition metal or organocatalysts. acs.org These methods can enable the modification of specific hydroxyl groups with high precision, even in the absence of protecting groups. Such strategies could potentially be applied to D-Glucitol tetrakis(bromoacetate) to introduce further functionality onto the glucitol core.
Conformational Changes Induced by Derivatization
The derivatization of D-glucitol into D-glucitol tetrakis(bromoacetate) induces significant conformational changes in its flexible carbon backbone. These alterations stem from the replacement of four hydroxyl groups with bulky and electronically influential bromoacetate groups. The conformational preferences of the parent D-glucitol are primarily dictated by a delicate balance of intramolecular hydrogen bonding and steric interactions. In contrast, the conformation of D-glucitol tetrakis(bromoacetate) is governed by steric hindrance and dipolar interactions introduced by the bromoacetyl substituents.
The backbone of an acyclic sugar alcohol like D-glucitol is not rigid. Its shape is defined by the series of dihedral angles along the C1-C6 carbon chain. nih.gov Molecular dynamics simulations have shown that while numerous conformations are possible for the D-glucitol backbone, it predominantly exists in an extended, linear form in aqueous solutions. nih.govresearchgate.net This extended conformation is stabilized by a persistent intramolecular hydrogen bond between the hydroxyl groups at the C-2 and C-4 positions. nih.govresearchgate.net However, in the crystalline state, D-glucitol often adopts a bent or "sickle-shaped" conformation. nih.govnih.govresearchgate.net
The introduction of four bromoacetate groups fundamentally changes the intramolecular forces that determine the preferred conformation. The key changes are:
Disruption of Hydrogen Bonding: The derivatization at four hydroxyl positions eliminates the possibility of the intramolecular hydrogen bonds that stabilize the extended conformation of the parent D-glucitol. This removes a primary stabilizing factor for the linear shape.
Steric Hindrance: The bromoacetate groups are significantly larger than the original hydroxyl groups. The steric bulk of these substituents introduces significant van der Waals repulsion. nih.gov To minimize this steric strain, the carbon backbone of D-glucitol tetrakis(bromoacetate) is forced to adopt a conformation that maximizes the distance between these bulky groups. This steric repulsion likely destabilizes the planar, fully extended conformation.
Electronic Effects: The bromoacetyl group possesses a strong electron-withdrawing inductive effect due to the electronegativity of the bromine and oxygen atoms of the ester group. researchgate.net This leads to dipolar repulsions between the ester groups, further influencing the torsional angles of the carbon backbone to achieve a lower energy state.
Consequently, the conformation of D-Glucitol tetrakis(bromoacetate) is a result of the interplay between these new, dominant steric and electronic effects. It is hypothesized that the molecule adopts a more contorted or twisted conformation compared to the parent D-glucitol to alleviate the steric clashes and unfavorable dipole-dipole interactions between the bromoacetate groups.
The following table provides a conceptual comparison of the conformational features of D-glucitol and its tetrakis(bromoacetate) derivative:
| Conformational Feature | D-Glucitol (Parent Compound) | D-Glucitol Tetrakis(bromoacetate) (Derivative) |
|---|---|---|
| Predominant Conformation in Solution | Extended, linear chain nih.govresearchgate.net | Hypothesized to be a more folded or twisted chain |
| Primary Stabilizing Interactions | Intramolecular hydrogen bonding (e.g., O2-H···O4) nih.govresearchgate.net | Minimization of steric and dipolar repulsions |
| Key Substituent Interactions | Hydrogen bonding between -OH groups | Steric repulsion and dipole-dipole interactions between bromoacetate groups nih.govrsc.org |
| Backbone Flexibility | Relatively high, with transitions between extended and bent forms nih.govnih.gov | Potentially reduced flexibility in certain bonds due to bulky group interactions, leading to more defined, but non-linear, conformations |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of D Glucitol Tetrakis Bromoacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, offering a wealth of information regarding the chemical environment of individual atoms. For D-Glucitol tetrakis(bromoacetate), a suite of NMR experiments is employed to assemble a complete structural picture.
1H, 13C, and Heteronuclear 2D NMR Experiments (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the proton and carbon frameworks of the molecule. The ¹H NMR spectrum reveals the number of distinct proton environments and their multiplicities, which arise from spin-spin coupling with neighboring protons. The ¹³C NMR spectrum similarly indicates the number of non-equivalent carbon atoms.
To establish connectivity between atoms, two-dimensional (2D) NMR experiments are crucial:
Correlation SpectroscopY (COSY): This experiment maps the coupling relationships between protons, typically over two to three bonds. Cross-peaks in a COSY spectrum identify protons that are directly coupled, allowing for the tracing of the carbon backbone of the D-glucitol moiety.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, definitively assigning the proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying the points of attachment of the bromoacetate (B1195939) groups to the D-glucitol backbone by showing correlations between the protons of the glucitol core and the carbonyl carbons of the bromoacetate moieties.
Hypothetical NMR Data for D-Glucitol Tetrakis(bromoacetate) (Note: As specific experimental data is not publicly available, the following table is a hypothetical representation based on known chemical shift ranges for similar structures.)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| 1a, 1b | 4.2 - 4.5 | ~65 | H1/C2, H1/C(O) |
| 2 | 5.0 - 5.3 | ~70 | H2/C1, H2/C3, H2/C(O) |
| 3 | 5.1 - 5.4 | ~71 | H3/C2, H3/C4, H3/C(O) |
| 4 | 5.2 - 5.5 | ~72 | H4/C3, H4/C5, H4/C(O) |
| 5 | 3.8 - 4.1 | ~73 | H5/C4, H5/C6 |
| 6a, 6b | 3.6 - 3.9 | ~63 | H6/C5 |
| -C(O)CH₂Br | 3.8 - 4.0 (singlets) | ~168 (C=O), ~26 (CH₂) | H(CH₂)/C(O) |
Application in Regio- and Stereochemical Assignment
The precise placement of the four bromoacetate groups (regiochemistry) is a key structural question. HMBC data is critical in this regard. For instance, a correlation between a proton on the glucitol backbone (e.g., H-1) and the carbonyl carbon of a bromoacetate group confirms that the ester linkage is at the C-1 position. By systematically analyzing these long-range correlations for all the glucitol protons, the exact substitution pattern can be determined.
The stereochemistry of the D-glucitol backbone is inherent from the starting material. However, the bromoacetylation should not alter the chiral centers of D-glucitol. The coupling constants (J-values) observed in the ¹H NMR spectrum can provide conformational information and confirm the relative stereochemistry of the protons on the acyclic sugar backbone.
Mass Spectrometry (MS) Approaches for Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of D-Glucitol tetrakis(bromoacetate) and providing structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar, non-volatile molecules like D-Glucitol tetrakis(bromoacetate). In a typical ESI-MS experiment, the compound would be expected to form adducts with cations such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or a protonated molecule ([M+H]⁺). The resulting mass spectrum would show a prominent peak corresponding to the mass of the intact molecule plus the adduct ion, thereby confirming its molecular weight. A key feature would be the characteristic isotopic pattern resulting from the presence of four bromine atoms, each having two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is another soft ionization technique that can be used to determine the molecular weight of D-Glucitol tetrakis(bromoacetate). In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. Similar to ESI-MS, MALDI-MS would provide the molecular weight of the compound, often as a singly charged ion, and would also display the characteristic bromine isotopic pattern.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the [M+Na]⁺ ion of D-Glucitol tetrakis(bromoacetate)) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For D-Glucitol tetrakis(bromoacetate), the fragmentation patterns would likely involve:
Neutral loss of bromoacetic acid or ketene: The ester linkages are prone to cleavage, leading to the loss of bromoacetyl groups.
Cleavage of the glucitol backbone: The carbon-carbon bonds of the sugar alcohol chain can also break, leading to smaller fragment ions that can help to elucidate the sequence of substitution.
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.
Expected Molecular Ion Data for D-Glucitol Tetrakis(bromoacetate)
| Ion Type | Calculated m/z | Isotopic Pattern |
| [M+H]⁺ | 664.8 | Characteristic pattern for 4 Br atoms |
| [M+Na]⁺ | 686.8 | Characteristic pattern for 4 Br atoms |
| [M+K]⁺ | 702.7 | Characteristic pattern for 4 Br atoms |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
The IR spectrum of D-Glucitol tetrakis(bromoacetate) is distinguished by characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the ester carbonyl (C=O) stretching vibration. For saturated aliphatic esters, this absorption typically appears as a strong, sharp band in the 1750–1735 cm⁻¹ region. vscht.cz The precise position of this band is sensitive to the molecular environment but is expected to be consistently intense due to the large change in dipole moment during the vibration.
Another critical vibrational mode is the carbon-bromine (C-Br) stretch. For alkyl bromides, this vibration gives rise to a strong absorption in the 690–515 cm⁻¹ range. orgchemboulder.comlibretexts.org The presence of multiple bromoacetate groups in the molecule may lead to a complex or broadened band in this region. Additionally, the C-O stretching vibrations of the ester groups are expected to produce strong bands in the 1300–1000 cm⁻¹ region, further confirming the ester functionalities. vscht.cz
Table 1: Expected Characteristic Infrared Absorption Frequencies for D-Glucitol Tetrakis(bromoacetate)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (Alkane) | Stretch | ~2850-3000 | Medium-Strong |
| C=O (Ester) | Stretch | ~1745-1735 | Strong |
| C-O (Ester) | Stretch | ~1300-1000 | Strong |
| C-Br (Bromoalkane) | Stretch | ~690-515 | Medium-Strong |
For D-Glucitol tetrakis(bromoacetate), the fingerprint region provides a distinctive signature that is highly sensitive to its precise stereochemistry and substitution pattern. Any variation in the positions of the bromoacetate groups on the D-glucitol backbone would result in a significantly different pattern in this region. Therefore, by comparing the experimental IR or Raman spectrum of a synthesized sample to a reference spectrum of a known standard, the fingerprint region can be used for unambiguous structural confirmation and to differentiate it from potential isomers.
Chiroptical Spectroscopy for Conformational and Stereochemical Insights (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the structure of chiral molecules. Since D-Glucitol is inherently chiral, D-Glucitol tetrakis(bromoacetate) is also a chiral molecule amenable to CD analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample as a function of wavelength.
The ester carbonyl groups within D-Glucitol tetrakis(bromoacetate) act as chromophores. The electronic transitions of these carbonyls (e.g., the n→π* transition around 210-220 nm) can become CD-active if they are located in a chiral environment, which is provided by the stereocenters of the glucitol backbone. The resulting CD spectrum is exquisitely sensitive to the three-dimensional arrangement of the chromophores relative to each other and to the chiral centers. rsc.org
Therefore, CD spectroscopy can provide valuable insights into:
Absolute Configuration: The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the stereocenters, often through comparison with theoretical calculations or empirical rules for similar polyol derivatives.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are indispensable for assessing the purity of D-Glucitol tetrakis(bromoacetate) and for analyzing its presence in complex mixtures. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, though each requires specific methodological considerations.
The analysis of D-Glucitol tetrakis(bromoacetate) by HPLC is challenging due to its polar nature and lack of a strong UV chromophore. nih.govchromatographyonline.com Standard reversed-phase methods may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative, as it is designed for the separation of highly polar compounds using a polar stationary phase and a mobile phase with a high concentration of an organic solvent like acetonitrile. nih.govresearchgate.netmdpi.com
For detection, several strategies can be employed:
Refractive Index (RI) Detection: RI detectors are universal but have lower sensitivity and are incompatible with gradient elution. veeprho.com
Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that is more sensitive than RI and is compatible with gradient elution, making it well-suited for analyzing compounds like sugar alcohols and their derivatives. lcms.czresearchgate.netwikipedia.orgpeakscientific.com
Pre-column Derivatization: To enable sensitive UV detection, the remaining free hydroxyl groups on the molecule can be derivatized with a UV-active reagent. This approach, however, adds complexity to the sample preparation process. veeprho.com
Table 2: Proposed HPLC Method Parameters for Purity Assessment
| Parameter | Recommendation |
|---|---|
| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Amide, Diol, or Zwitterionic HILIC Column |
| Mobile Phase | Acetonitrile/Water or Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate) Gradient |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
| Column Temperature | 30-50 °C |
| Flow Rate | 0.5-1.5 mL/min |
Direct analysis of D-Glucitol tetrakis(bromoacetate) by Gas Chromatography (GC) is not feasible due to its low volatility and thermal instability, which stem from the presence of free hydroxyl groups. phenomenex.comlibretexts.org Therefore, a derivatization step is mandatory to convert these polar -OH groups into more volatile and thermally stable moieties.
The most common derivatization method for polyols is silylation . phenomenex.comlibretexts.orgfujifilm.com This reaction replaces the active hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. sigmaaldrich.comunina.it The resulting fully derivatized molecule is significantly more volatile and can be readily analyzed by GC. Another established method involves the formation of alditol acetate (B1210297) derivatives, which are also very stable and suitable for GC analysis. nih.govtaylorfrancis.com
Once derivatized, the compound can be separated on a mid-polarity capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or identified structurally using a Mass Spectrometer (MS). researchgate.net
Table 3: Proposed GC Method Parameters for Analysis of Volatile Derivatives
| Parameter | Recommendation |
|---|---|
| Derivatization | Silylation of free hydroxyl groups |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Column | Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Initial temp. ~150 °C, ramp to ~280-300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
Ion Chromatography (IC) for Related Carbohydrate Analysis
Ion chromatography (IC) stands as a cornerstone analytical technique for the structural elucidation and quantification of carbohydrates and their related compounds, such as sugar alcohols. Specifically, high-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAE-PAD) has become a predominant method for the analysis of underivatized carbohydrates, including D-Glucitol (sorbitol), the parent polyol of D-Glucitol tetrakis(bromoacetate). d-nb.infochromatographyonline.comthermofisher.com This technique offers high sensitivity and selectivity without the need for laborious sample derivatization, which is often required for gas chromatography (GC) or other high-performance liquid chromatography (HPLC) methods. d-nb.infonih.gov
The principle of HPAE-PAD relies on the weakly acidic nature of the hydroxyl groups on carbohydrates. chromatographyonline.com In strongly alkaline mobile phases (high pH), these hydroxyl groups can be ionized, forming anions. d-nb.info These sugar anions are then separated on a strong anion-exchange stationary phase. chromatographyonline.com The subtle differences in the pKa values of the hydroxyl groups among different carbohydrates allow for highly efficient and high-resolution separations. d-nb.infochromatographyonline.com
Following separation, the analytes are detected using pulsed amperometric detection (PAD). This detection method is highly sensitive and specific for electroactive species like carbohydrates. nih.gov It involves applying a series of potentials (a waveform) to a gold working electrode, which causes the oxidation of the analytes. thermofisher.com The resulting electrical current is measured and is proportional to the concentration of the analyte. thermofisher.com This direct detection method circumvents the need for chromophores or fluorophores in the analyte molecules, a significant advantage when analyzing simple sugars and polyols. chromatographyonline.com
Analysis of D-Glucitol and Related Polyols
The HPAE-PAD methodology is well-suited for the simultaneous analysis of various sugar alcohols and sugars in complex matrices. nih.gov D-Glucitol (sorbitol), mannitol (B672), erythritol, and arabitol are among the many polyols that can be effectively separated and quantified using this technique. lcms.cz The separation is typically achieved on specialized anion-exchange columns, such as the Dionex CarboPac™ series, which are designed to withstand high pH conditions and provide high-resolution separation of carbohydrates. thermofisher.comthermofisher.com
Research has demonstrated the capability of HPAE-PAD to resolve complex mixtures of carbohydrates and sugar alcohols in various samples, including fermentation broths and cell cultures. nih.govlcms.cz The method's broad linear range and minimal sample preparation requirements make it robust for routine analysis. nih.gov
Below is a data table illustrating typical conditions for the separation of common sugar alcohols using HPAE-PAD.
| Analyte | Retention Time (min) | Column | Eluent | Flow Rate (mL/min) | Detection |
|---|---|---|---|---|---|
| Erythritol | 5.2 | Dionex CarboPac MA1 | 480 mM NaOH | 0.4 | PAD |
| Arabitol | 6.5 | Dionex CarboPac MA1 | 480 mM NaOH | 0.4 | PAD |
| Mannitol | 9.8 | Dionex CarboPac MA1 | 480 mM NaOH | 0.4 | PAD |
| Sorbitol (D-Glucitol) | 8.8 | Dionex CarboPac MA1 | 480 mM NaOH | 0.4 | PAD |
| Galactitol | 9.3 | Dionex CarboPac MA1 | 480 mM NaOH | 0.4 | PAD |
Analytical Considerations for D-Glucitol Tetrakis(bromoacetate)
While HPAE-PAD is the method of choice for the parent compound D-Glucitol, its application to the derivatized form, D-Glucitol tetrakis(bromoacetate), presents significant challenges. The derivatization process fundamentally alters the chemical properties of the molecule in ways that are incompatible with the principles of HPAE-PAD.
Masking of Hydroxyl Groups : The derivatization replaces four of the six hydroxyl groups with bromoacetate esters. These hydroxyl groups are essential for the anion-exchange separation mechanism, as their ionization at high pH is what allows the molecule to interact with the stationary phase. With these functional groups blocked, the molecule would not behave as an anion and would likely elute in the void volume of the column. thermofisher.com
Loss of Electrochemical Activity : The PAD detector relies on the oxidation of the hydroxyl groups on the gold electrode surface. thermofisher.com As the bromoacetate derivative has fewer free hydroxyl groups, its electrochemical response would be significantly diminished or potentially eliminated, rendering PAD an ineffective detection method.
Altered Polarity and Functionality : The introduction of four bromoacetate groups transforms the polar, hydrophilic sugar alcohol into a less polar ester. This significant change in chemical nature suggests that other chromatographic techniques, such as reversed-phase HPLC or adsorption chromatography, would be more appropriate for separation. nih.gov Adsorption chromatography, however, is noted to be rarely used for carbohydrates as it typically requires prior derivatization, which in this case has already been performed. nih.gov
Given these factors, direct analysis of D-Glucitol tetrakis(bromoacetate) by HPAE-PAD is not a viable approach. Instead, the derivatization itself points toward alternative analytical strategies. The bromoacetate groups could potentially act as chromophores, enabling detection by UV-Vis spectrophotometry, a detector not typically useful for underivatized carbohydrates. chromatographyonline.com Therefore, a reversed-phase HPLC method with UV detection would be a more logical methodology for the analysis of this specific compound.
The following table summarizes the contrasting analytical approaches for D-Glucitol and its bromoacetylated derivative.
| Compound | Primary Analytical Method | Principle of Separation | Method of Detection | Rationale |
|---|---|---|---|---|
| D-Glucitol (Sorbitol) | HPAE-PAD | Anion-exchange of ionized hydroxyl groups at high pH | Pulsed Amperometry (Oxidation of hydroxyl groups) | High sensitivity and direct detection without derivatization. thermofisher.com |
| D-Glucitol tetrakis(bromoacetate) | Reversed-Phase HPLC | Partitioning based on polarity differences | UV-Vis Spectrophotometry | Derivatization masks hydroxyl groups and introduces a potential chromophore, making HPAE-PAD unsuitable. chromatographyonline.comnih.gov |
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthesis Methodologies
The future synthesis of D-Glucitol tetrakis(bromoacetate) will likely be guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. acs.orglew.ro Traditional methods for the acylation of polyols often rely on stoichiometric reagents and volatile organic solvents, which generate significant waste. Emerging research focuses on developing more sustainable alternatives.
Key areas of development include:
Alternative Solvents: The use of safer, more environmentally benign solvents is a cornerstone of green chemistry. Research into the use of ionic liquids, supercritical fluids, or even solvent-free reaction conditions for the synthesis of polyol esters is an active area of investigation. mdpi.com These alternative solvent systems can lead to improved reaction rates, easier product separation, and reduced solvent-related waste.
Energy Efficiency: Microwave-assisted and ultrasound-assisted organic synthesis are being explored as energy-efficient alternatives to conventional heating methods. These techniques can often reduce reaction times and improve yields in acylation reactions.
A comparative look at traditional versus potential green synthesis methodologies is presented in the table below.
| Feature | Traditional Synthesis | Green Synthesis Methodologies |
| Starting Materials | Often reliant on petroleum-based reagents. | Emphasis on renewable feedstocks like biomass. researchgate.net |
| Solvents | Use of volatile and often hazardous organic solvents. | Utilization of greener alternatives such as water, ionic liquids, or solvent-free conditions. mdpi.com |
| Catalysts | May involve stoichiometric or hazardous catalysts. | Focus on recyclable, non-toxic catalysts, including biocatalysts. |
| Energy Consumption | Typically requires prolonged heating, leading to high energy use. | Employs energy-efficient techniques like microwave or ultrasonic irradiation. |
| Waste Generation | Can produce significant amounts of byproducts and waste. | Aims for high atom economy and minimal waste production. acs.org |
Integration with Automated Synthesis and Flow Chemistry Platforms
The precise control and reproducibility offered by automated synthesis and flow chemistry are set to revolutionize the production of complex carbohydrate derivatives like D-Glucitol tetrakis(bromoacetate). researchgate.netglycoforum.gr.jpnih.gov These technologies offer significant advantages over traditional batch synthesis.
Automated Synthesis: Automated platforms can perform multi-step syntheses with minimal human intervention, leading to higher throughput and the rapid generation of libraries of related compounds for screening purposes. nih.govrsc.orgmillerresearchgroup.co.uk For D-Glucitol tetrakis(bromoacetate), this could facilitate the exploration of derivatives with varying degrees of bromoacetylation or the introduction of other functional groups.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. whiterose.ac.ukanr.fracs.orguniversityofgalway.ie This precise control can lead to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. The integration of in-line purification and analysis techniques can further streamline the manufacturing process. nih.gov The benefits of flow chemistry for the synthesis of carbohydrate derivatives are summarized in the following table.
| Advantage | Description |
| Enhanced Safety | Small reaction volumes and efficient heat exchange minimize the risks associated with hazardous reagents and exothermic reactions. anr.fr |
| Improved Yield and Purity | Precise control over reaction parameters leads to fewer side reactions and cleaner product profiles. |
| Scalability | Scaling up production is achieved by running the flow reactor for longer periods, avoiding the challenges of scaling up batch reactors. |
| Automation and Integration | Flow systems can be readily automated and integrated with purification and analytical equipment for a continuous manufacturing process. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Achieving regioselective acylation of polyols like D-glucitol is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. acs.orgdigitellinc.com The development of novel catalytic systems that can differentiate between these hydroxyl groups is a key area of future research.
Promising catalytic approaches include:
Organocatalysis: Chiral organocatalysts, such as those based on peptides or cinchona alkaloids, have shown promise in the regioselective acylation of carbohydrates. nih.gov These catalysts can create a chiral environment that favors the acylation of a specific hydroxyl group.
Enzyme-Catalyzed Synthesis: Lipases and proteases can be used as biocatalysts for the selective acylation of polyols in non-aqueous media. These enzymes often exhibit high regioselectivity and operate under mild reaction conditions.
Photoredox Catalysis: This emerging field uses visible light to initiate catalytic cycles, enabling novel bond formations and functional group manipulations under mild conditions. nih.govresearchgate.net Its application to carbohydrate chemistry is a growing area of interest.
Boronic Acid Catalysis: Boronic acids can form reversible covalent bonds with diols, which can be exploited to direct the regioselective modification of polyols. rsc.org
The table below outlines various catalytic systems and their potential for the selective synthesis of D-Glucitol tetrakis(bromoacetate).
| Catalytic System | Principle of Selectivity | Potential Advantages |
| Organocatalysis | Formation of a chiral catalyst-substrate complex that directs acylation to a specific hydroxyl group. nih.gov | Metal-free, often milder reaction conditions. |
| Biocatalysis (Enzymes) | The three-dimensional structure of the enzyme's active site accommodates the substrate in a specific orientation. | High regioselectivity and stereoselectivity, environmentally benign. |
| Photoredox Catalysis | Generation of radical intermediates under visible light irradiation, allowing for novel reaction pathways. nih.govresearchgate.net | Mild reaction conditions, unique reactivity. |
| Boronic Acid Catalysis | Reversible formation of boronate esters with diol functionalities, directing reagents to specific sites. rsc.org | Can be used to temporarily protect or activate specific hydroxyl groups. |
Design of Next-Generation Carbohydrate-Based Materials
D-Glucitol tetrakis(bromoacetate), with its multiple reactive bromoacetyl groups, is a versatile building block for the creation of novel carbohydrate-based materials. wiley.comresearchgate.netnih.goveuroglyco.com Future research will likely focus on harnessing this reactivity to design materials with tailored properties.
Potential applications in materials science include:
Cross-linked Hydrogels: The bromoacetyl groups can react with nucleophiles, such as amines or thiols, to form cross-linked hydrogels. These materials could find applications in drug delivery, tissue engineering, and as superabsorbents. nih.gov
Functional Polymers: D-Glucitol tetrakis(bromoacetate) can be used as a monomer or a cross-linking agent in polymerization reactions to create novel biodegradable polymers. iosrjournals.orgacs.org The carbohydrate backbone would impart biodegradability, while the bromoacetyl groups could be used for post-polymerization modification.
Surface Modification: The compound can be used to modify the surfaces of materials to enhance their biocompatibility or to introduce specific functionalities. For example, grafting D-glucitol derivatives onto the surface of a medical implant could improve its interaction with biological systems.
Multidisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science
The full realization of the potential of D-Glucitol tetrakis(bromoacetate) will require a multidisciplinary approach that bridges the gap between synthetic organic chemistry and materials science. nih.govacs.org The complex challenges in designing and synthesizing functional carbohydrate-based materials necessitate collaboration between experts in these fields. mit.edu
Key areas for collaborative research include:
Structure-Property Relationships: A systematic investigation into how the molecular structure of D-glucitol derivatives influences the macroscopic properties of the resulting materials is crucial for rational material design.
Biocompatibility and Biodegradability: For biomedical applications, a thorough understanding of the biocompatibility and degradation profiles of these new materials is essential. This will require expertise in both polymer chemistry and the biological sciences.
Advanced Characterization: The use of sophisticated analytical techniques, such as solid-state NMR, atomic force microscopy, and rheology, will be necessary to fully characterize the structure and properties of these novel materials.
This synergistic approach will be instrumental in translating the synthetic potential of D-Glucitol tetrakis(bromoacetate) into tangible advancements in materials science and beyond.
Q & A
Q. What are the optimal synthetic routes for D-Glucitol tetrakis(bromoacetate), and how can purity be maximized?
- Methodological Guidance : The synthesis of bromoacetylated sugar derivatives often involves bromination under controlled conditions. For example, bromoacetylation of acetylated sugars can be achieved using HBr in acetic acid with acetic anhydride at 0°C, followed by purification via chloroform extraction and repeated evaporation to remove residual solvents . To ensure high purity, employ techniques like column chromatography and monitor reaction progress using thin-layer chromatography (TLC). Characterization via - and -NMR is critical to confirm esterification at all four hydroxyl groups of D-glucitol .
Q. Which spectroscopic techniques are most reliable for structural confirmation of D-Glucitol tetrakis(bromoacetate)?
- Methodological Guidance : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying substitution patterns. Key signals include downfield shifts for acetate carbonyl carbons (~165–170 ppm in -NMR) and bromoacetate methylene protons (~3.8–4.0 ppm in -NMR). Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF can confirm the molecular ion peak (expected m/z ≈ 582.9 for CHBrO). Infrared (IR) spectroscopy can corroborate ester C=O stretches (~1740 cm) .
Q. What safety protocols are mandatory when handling bromoacetate derivatives?
- Methodological Guidance : Bromoacetates are highly irritating to skin, eyes, and mucous membranes. Use fume hoods, nitrile gloves, and safety goggles. In case of exposure, flush affected areas with water for ≥15 minutes and seek immediate medical attention. Store compounds in airtight containers away from heat and moisture. Emergency response plans should include PAC-2 (1.9 ppm) and PAC-3 (12 ppm) guidelines for vapor exposure .
Advanced Research Questions
Q. How does the proton-coupled electron transfer (PCET) mechanism influence the reactivity of bromoacetate esters in aqueous media?
- Methodological Guidance : Studies on α-hydroxyethyl radical (˙EtOH) reactions with bromoacetates suggest PCET dominates in non-buffered aqueous ethanol. To probe this, use steady-state γ-radiolysis to generate radicals and monitor reaction kinetics via UV-Vis or EPR spectroscopy. Density functional theory (DFT) calculations can model transition states and predict activation barriers. Note that BrAc⁻ reduction proceeds faster than ClAc⁻ due to lower bond dissociation energy (BDE) of C-Br .
Q. How can researchers resolve contradictions in reported stability data for D-Glucitol tetrakis(bromoacetate) under varying pH and temperature conditions?
- Methodological Guidance : Design accelerated stability studies by exposing the compound to controlled environments (e.g., 40°C/75% RH for hydrolytic stability, pH 3–9 buffers). Monitor degradation via HPLC or LC-MS to identify hydrolysis products (e.g., free bromoacetic acid). Compare results across studies by standardizing protocols (e.g., ICH Q1A guidelines) and reporting detailed experimental conditions (solvent, ionic strength) .
Q. What strategies mitigate side reactions during bromoacetylation of polyols like D-glucitol?
- Methodological Guidance : Competing oxidation or over-bromination can occur if reaction conditions are not tightly controlled. Use inert atmospheres (N/Ar) to prevent oxidation and stoichiometric HBr to avoid excess bromine. Quenching with ice water immediately post-reaction minimizes side reactions. For complex mixtures, employ orthogonal purification methods (e.g., gradient elution in HPLC) and validate purity via elemental analysis .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the catalytic activity of D-Glucitol tetrakis(bromoacetate) in polymer crosslinking?
- Methodological Guidance : Use model reactions with controlled ratios of crosslinker to polymer (e.g., polyethylene glycol). Monitor gelation times via rheometry and characterize crosslink density using swelling experiments or tensile testing. Include negative controls (no crosslinker) and positive controls (commercial crosslinkers). Statistical analysis (ANOVA) should confirm significance across replicates .
Q. What analytical challenges arise in quantifying trace degradation products of D-Glucitol tetrakis(bromoacetate) in biological matrices?
- Methodological Guidance : Matrix interference and low analyte concentrations necessitate advanced techniques. Use isotope dilution mass spectrometry (ID-MS) with -labeled internal standards. Validate methods per FDA bioanalytical guidelines (sensitivity, specificity, matrix effects). For in vivo studies, optimize extraction protocols (e.g., solid-phase extraction) to recover polar degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
